N-Desacetyl 3-Demethyl Thiocolchicine N-Desacetyl 3-Demethyl Thiocolchicine
Brand Name: Vulcanchem
CAS No.: 97043-09-9
VCID: VC0138509
InChI: InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1
SMILES: COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O
Molecular Formula: C19H21NO4S
Molecular Weight: 359.44

N-Desacetyl 3-Demethyl Thiocolchicine

CAS No.: 97043-09-9

Cat. No.: VC0138509

Molecular Formula: C19H21NO4S

Molecular Weight: 359.44

* For research use only. Not for human or veterinary use.

N-Desacetyl 3-Demethyl Thiocolchicine - 97043-09-9

CAS No. 97043-09-9
Molecular Formula C19H21NO4S
Molecular Weight 359.44
IUPAC Name (7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one
Standard InChI InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3/t13-/m0/s1
Standard InChI Key YSTRXCPUTQBTQG-ZDUSSCGKSA-N
SMILES COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O

Chemical Structure and Properties

Molecular Identity

N-Desacetyl 3-Demethyl Thiocolchicine is characterized by the molecular formula C₁₉H₂₁NO₄S with a molecular weight of 359.44 g/mol . The compound represents a modified version of thiocolchicine where an acetyl group has been removed (desacetylation) and a methyl group has been removed from the 3-position (demethylation).

The systematic IUPAC name for this compound is (7S)-7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one, reflecting its complex polycyclic structure and functional groups .

Physical and Chemical Properties

N-Desacetyl 3-Demethyl Thiocolchicine typically presents as a white to off-white crystalline powder. The recommended storage condition for this compound is 2-8°C to maintain stability . The compound features several functional groups including methoxy groups, a hydroxyl group, an amino group, and a methylsulfanyl group that contribute to its chemical reactivity and binding properties .

Table 1: Key Physical and Chemical Properties of N-Desacetyl 3-Demethyl Thiocolchicine

PropertyValue
CAS Number97043-09-9
Molecular FormulaC₁₉H₂₁NO₄S
Molecular Weight359.44 g/mol
Physical AppearanceWhite to off-white crystalline powder
Storage Condition2-8°C
SolubilityModerate in organic solvents, limited in water

Structural Characteristics

The compound retains the core tricyclic structure characteristic of colchicinoids, with specific modifications that differentiate it from its parent compounds. The presence of hydroxyl group at the 3-position (resulting from demethylation) and the free amino group at the 7-position (resulting from desacetylation) are the key structural features that distinguish this compound .

The thio-substitution on the tropolonic ring (ring C) is another important structural feature, as research has shown that the –SCH₃ group at the C(10) position contributes significantly to the binding affinity to tubulin compared to the –OCH₃ group found in colchicine .

Synthesis and Derivation

Source Materials

N-Desacetyl 3-Demethyl Thiocolchicine is ultimately derived from colchicine, which is extracted from plants of the Colchicum genus, particularly Colchicum autumnale (autumn crocus). The synthesis pathway typically involves first converting colchicine to thiocolchicine, followed by specific chemical modifications to achieve the desacetylated and demethylated derivative.

Synthetic Pathways

The synthesis of N-Desacetyl 3-Demethyl Thiocolchicine can be achieved through both chemical synthesis methods and biotransformation processes. Chemical synthesis typically involves selective demethylation of the methoxy group at the 3-position and hydrolysis of the acetyl group at the 7-position of thiocolchicine.

Biotransformation processes using microbial systems, particularly strains like Bacillus aryabhattai, have been reported to facilitate the conversion of colchicinoids into their respective derivatives under controlled conditions. This approach offers potential advantages in terms of regioselectivity and environmentally friendly production methods.

The structural modifications in colchicinoids have been shown to significantly impact their biological activity. Studies have demonstrated that the demethylation of methoxy groups on ring A poses a lower toxicity compared to colchicine, with toxicity decreasing in the order of the demethylation position: 3-OCH₃ > 2-OCH₃ > 1-OCH₃ .

Mechanism of Action

Cellular Targets

The mechanism of action for N-Desacetyl 3-Demethyl Thiocolchicine primarily involves its interaction with cellular microtubules. Like other colchicinoids, it disrupts microtubule formation by binding to tubulin, resulting in cell cycle arrest during mitosis.

Tubulin binding is stereospecific, with research showing that only the (αS, 7S) isomer of colchicine forms effectively binds to tubulin . The modification of the methoxy group to a methylsulfanyl group at position C(10) in thiocolchicine derivatives enhances binding affinity to tubulin compared to colchicine itself .

Anti-inflammatory Effects

Research on colchicine and its derivatives has revealed their anti-inflammatory mechanisms, which include:

  • Inhibition of neutrophil migration and adhesion to endothelial cells

  • Reduction in endothelial E-selectin expression in response to inflammatory cytokines

  • Diminished expression of L-selectin on the surface of neutrophils

Studies have shown that 3-demethylcolchicine (3-DMC), which shares structural similarities with N-Desacetyl 3-Demethyl Thiocolchicine, was as effective as colchicine in inhibiting inflammation in animal models. In the rat carrageenin-induced footpad edema model, 3-DMC inhibited edema by 39% and 47% at 3 and 5 hours after injection, comparable to colchicine's inhibition of 44% and 53% .

Anti-proliferative Effects

The anti-proliferative effects of colchicinoids, including N-Desacetyl 3-Demethyl Thiocolchicine, stem from their ability to disrupt microtubule dynamics, which are essential for mitosis. By binding to tubulin and preventing microtubule polymerization, these compounds induce cell cycle arrest and potentially trigger apoptosis in rapidly dividing cells.

This mechanism makes N-Desacetyl 3-Demethyl Thiocolchicine and related compounds potential candidates for cancer therapy, particularly for solid tumors characterized by rapid cell proliferation .

Research Findings and Applications

Anticancer Research

Research on colchicine derivatives similar to N-Desacetyl 3-Demethyl Thiocolchicine has shown promising results in cancer treatment. Derivatives with specific structural modifications have demonstrated improved cytotoxic activity against various cancer cell lines, including:

  • Human breast carcinoma (MCF-7)

  • Lung cancer (A549)

  • Ovarian cancer (A2780)

  • Hepatoma (BEL7402)

Structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the benzene ring significantly influence the biological activity of these compounds. For instance, para-substituted derivatives showed higher activity than meta-substituted derivatives, and electron-withdrawing substituents demonstrated better activity compared to electron-donating groups .

Structure-Activity Relationships

Research has provided valuable insights into the structure-activity relationships of colchicinoids, which are directly relevant to understanding the potential biological activity of N-Desacetyl 3-Demethyl Thiocolchicine:

These structure-activity relationships suggest that the specific modifications in N-Desacetyl 3-Demethyl Thiocolchicine may confer advantageous pharmacological properties compared to the parent compounds.

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